

# A Technical Guide to the Discovery and History of Diclofenac Diethylamine

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### Introduction

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1] Its development was a landmark in rational drug design, aiming for high efficacy and improved tolerability. This technical guide delves into the discovery and history of diclofenac, with a specific focus on the diethylamine salt, a formulation designed to optimize topical delivery and minimize systemic side effects. We will explore its synthesis, mechanism of action, pharmacokinetic profile, and the clinical evidence supporting its use, providing researchers, scientists, and drug development professionals with a comprehensive overview.

## Discovery and History: A Rational Approach to NSAID Development

The journey of diclofenac began in the laboratories of Ciba-Geigy (now part of Novartis) in the 1960s.[2][3][4] The development, led by Alfred Sallmann and Rudolf Pfister, was not a matter of serendipity but a deliberate effort in rational drug design.[1][2][5][6] The goal was to create an NSAID with superior anti-inflammatory activity and better tolerability than existing options.[7]

The researchers postulated that an effective anti-rheumatic agent should possess specific physicochemical properties.[7] Their analysis of existing NSAIDs led to the hypothesis that a desirable molecule would have:



- An acidity constant (pKa) between 4 and 5.[7]
- A partition coefficient (a measure of lipophilicity) of approximately 10.[7]
- Two aromatic rings twisted in relation to each other.[7]

This theoretical framework guided the synthesis of various 2-(phenylamino)phenylacetic acid derivatives.[6] The culmination of this research was diclofenac, first synthesized in 1973.[1][5] Its chemical structure, 2-(2,6-dichloranilino) phenylacetic acid, perfectly embodied their design principles.[5] The two chlorine atoms in the ortho position of the phenyl ring force the rings into a twisted, non-coplanar orientation, a conformation believed to be crucial for its high potency.[7] [8][9]

Diclofenac was introduced commercially as Voltaren in 1973 and received its first patent in the Netherlands in 1966, followed by a US patent in 1971.[1][2][9] It was approved for medical use in the United States in 1988.[5][10]

## The Advent of Diclofenac Diethylamine for Topical Use

While oral diclofenac proved highly effective, its use was associated with the typical side effects of systemic NSAIDs, primarily gastrointestinal complications.[5][11] This prompted the development of topical formulations to deliver the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure.[12][13]

To enhance the drug's solubility and ability to penetrate the skin, the diethylamine salt of diclofenac was developed.[12] This salt form is the active medicinal ingredient in many popular topical formulations.[14] A key innovation in this area was the development of the "Emulgel" technology by the makers of Voltaren.[15][16] This unique formulation is a hybrid of an emulsion and a gel, designed to penetrate the skin deeply and act as a reservoir for the sustained release of diclofenac to the underlying tissues, while also providing a soothing and cooling effect upon application.[15][17]

Table 1: Physicochemical Properties of Diclofenac



Property	Value	Significance
Acidity Constant (pKa)	4.0[7]	Influences absorption and distribution across biological membranes.
Partition Coefficient	13.4[7]	Indicates partial solubility in both aqueous and lipid environments, facilitating membrane transport.[1]

### **Mechanism of Action**

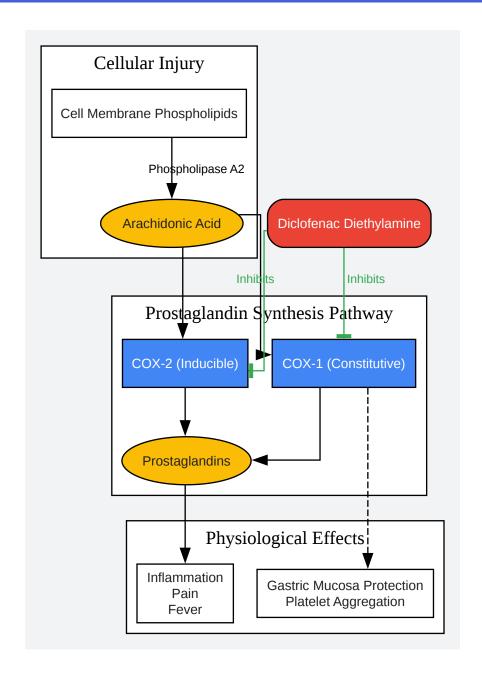
**Diclofenac diethylamine**'s therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to its inhibition of prostaglandin synthesis.[12][17][18] It acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][8][12][19]

COX enzymes are critical in the arachidonic acid cascade. When cellular injury occurs, arachidonic acid is released from cell membranes and converted by COX enzymes into prostaglandins.[12] Prostaglandins are key mediators of inflammation, pain, and fever.[12][19]

- COX-1 is constitutively expressed and plays a role in homeostatic functions, such as
  protecting the gastric mucosa and maintaining kidney function.[12]
- COX-2 is primarily an inducible enzyme, with its expression significantly upregulated at sites
  of inflammation.[12]

By blocking both COX-1 and COX-2, diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.[12][19] Diclofenac exhibits a low to moderate preference for inhibiting the COX-2 isoenzyme (approximately 10-fold), which may contribute to a somewhat lower incidence of gastrointestinal side effects compared to less selective NSAIDs like indomethacin and aspirin.[18]





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Caption: Diclofenac's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

## **Experimental Protocols Synthesis of Diclofenac Diethylamine**

The synthesis of **diclofenac diethylamine** is typically a two-step process starting from diclofenac sodium. The following is a generalized protocol based on described methods.[20] [21]



Objective: To synthesize diclofenac diethylamine from diclofenac sodium.

#### Materials:

- Diclofenac Sodium
- Hydrochloric Acid (HCl)
- Diethylamine
- Acetone
- Water-miscible organic solvent (e.g., ethanol)
- Water
- Reaction vessel, filtration apparatus, drying oven

#### Methodology:

#### Step 1: Preparation of Diclofenac (Free Acid)

- Diclofenac sodium is dissolved in a mixed aqueous solution composed of water and a watermiscible organic solvent.[21]
- Hydrochloric acid is added to the solution to adjust the pH to approximately 1.0-2.0.[20] This
  protonates the carboxylate group, causing the free acid form of diclofenac to precipitate out
  of the solution.
- The reaction mixture is cooled to a temperature of 5°C to 30°C to ensure complete precipitation.[21]
- The precipitated diclofenac solid is separated from the liquid via suction filtration.
- The collected solid is dried under a vacuum at approximately 70°C for 20-24 hours to yield pure diclofenac.[20]

#### Step 2: Salt Formation to Yield Diclofenac Diethylamine

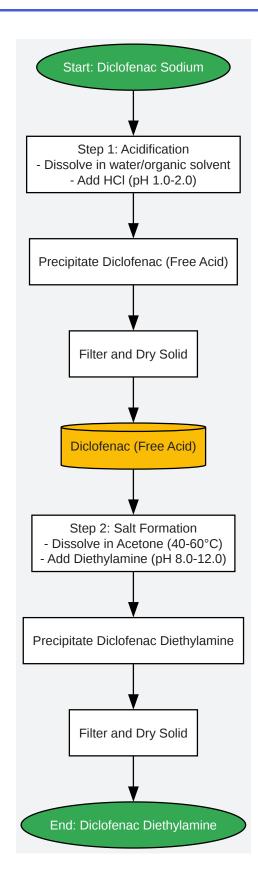






- The dried diclofenac from Step 1 is dissolved in acetone by heating to a temperature between 40°C and 60°C.[21]
- Diethylamine is added dropwise to the diclofenac solution to initiate the salt-forming reaction. [21] The pH is adjusted to between 8.0 and 12.0.[20]
- Upon completion of the reaction, the solution is cooled to between 5°C and 30°C, causing diclofenac diethylamine to precipitate as a solid.[21]
- The solid product is collected by solid-liquid separation (e.g., filtration).
- The final product, diclofenac diethylamine, is dried to remove residual solvent.





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Caption: General workflow for the two-step synthesis of diclofenac diethylamine.



## Clinical Trial Protocol: Efficacy in Osteoarthritis of the Knee

The following protocol is based on a randomized, double-blind, placebo-controlled study assessing the efficacy and safety of topical **diclofenac diethylamine** 1.16% gel.[22]

Objective: To assess the efficacy and safety of topical **diclofenac diethylamine** gel (1.16%, 4g applied four times daily) for relieving the symptoms of osteoarthritis (OA) of the knee over a 3-week period.[22]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

#### Patient Population:

- Inclusion Criteria: Male and female patients aged 45 years or older with a clinical diagnosis
  of OA of the knee and sufficiently high baseline pain scores.[22]
- Washout Period: Patients discontinued their existing OA medications for a period of at least five half-lives of the respective drugs before randomization.[22]

#### Methodology:

- Randomization: Eligible patients were randomized to receive either diclofenac diethylamine 1.16% gel or a matching placebo gel.[22]
- Treatment: Patients were instructed to apply 4g of the assigned gel four times daily to the affected knee for 3 weeks.
- Rescue Medication: Acetaminophen (up to 2 g/day ) was provided as a rescue medication for managing breakthrough pain.[22]
- Data Collection:
  - Patient Diary: Patients recorded daily assessments of pain on movement, spontaneous pain, pain relief, compliance with dosing, and use of rescue medication.





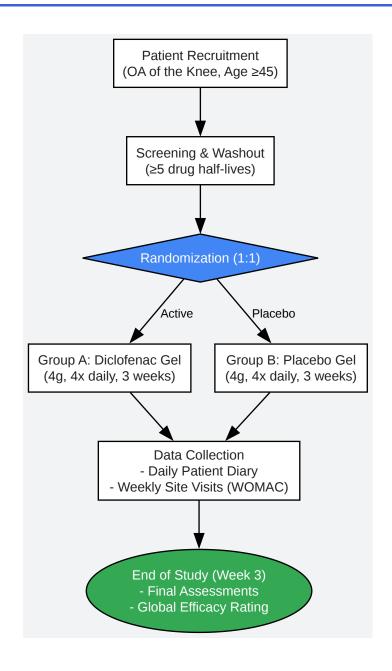


- Site Visits: Weekly visits were conducted where patients completed the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index questionnaire (assessing pain, stiffness, and physical function) and rated their pain intensity "right now".
- Global Assessment: At the final visit (Week 3), both the patient and the investigator completed a global assessment of treatment efficacy.

#### Outcome Measures:

- Primary Outcome: Average pain on movement over Days 1-14.[22]
- Secondary Outcomes: WOMAC scores for pain, stiffness, and physical function; daily spontaneous pain and pain relief; pain intensity "right now"; and global efficacy assessments.





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**Caption:** Workflow of a randomized controlled trial for topical diclofenac in knee OA.

# Quantitative Data and Analysis Pharmacokinetic Profile: Topical vs. Oral Administration

A key advantage of topical **diclofenac diethylamine** is its ability to achieve therapeutic concentrations in underlying tissues while maintaining very low systemic exposure.[23] This significantly reduces the risk of systemic side effects commonly associated with oral NSAIDs. [12][23] A randomized, open-label, crossover study in healthy volunteers compared the



systemic bioavailability of diclofenac from a 2.32% topical gel against 50 mg oral tablets.[23] The results clearly demonstrate the difference in systemic exposure.

Table 2: Pharmacokinetic Comparison of Topical vs. Oral Diclofenac (Day 7)[23]

Parameter	Topical DDEA 2.32% Gel (Applied to 2 Knees)	Oral Diclofenac Sodium (50 mg TID)	Fold Difference (Oral vs. Topical)
AUC (0-24h)	Low	14-fold higher	14x
Cmax	Low	87-fold higher	87x
Total Urinary Excretion (24h)	Low	22-fold higher	22x
Drug-Related Adverse Events	2.6% (local sensation)	28.2% (mostly GI- related)	~11x

AUC = Area Under the Curve (total drug exposure); Cmax = Maximum plasma concentration; DDEA = **Diclofenac Diethylamine**; TID = Three times a day.

The data shows that oral administration leads to systemic drug exposure that is one to two orders of magnitude higher than with topical application.[23] Despite this lower systemic absorption, topical diclofenac effectively penetrates the skin to reach underlying inflamed tissues like joints, where it can be found in concentrations up to 20 times higher than in plasma. [17]

## **Clinical Efficacy Data**

The clinical trial on patients with osteoarthritis of the knee demonstrated the superiority of **diclofenac diethylamine** gel over placebo in relieving pain and improving function.[22]

Table 3: Summary of Efficacy Results in Knee Osteoarthritis Trial[24][22]



Outcome Measure	Result	Time to Significance
Average Pain on Movement (Primary)	Diclofenac gel significantly superior to placebo.	Significant by Day 5 and continued through study.
WOMAC Pain Index	Significantly superior to placebo.	Weeks 2 and 3.
WOMAC Stiffness Index	Significantly superior to placebo.	Weeks 2 and 3.
WOMAC Physical Function Index	Significantly superior to placebo.	Weeks 2 and 3.
Pain Intensity "Right Now"	Significant difference at all weekly visits.	Week 1, 2, and 3.
Patient Global Efficacy Assessment	Patients rated diclofenac gel significantly more effective (p=0.03).	End of study (Week 3).

The study concluded that **diclofenac diethylamine** gel was both effective and safe for the relief of symptoms of OA of the knee over a three-week dosing period.

### Conclusion

The development of diclofenac represents a successful application of rational drug design, resulting in a highly potent NSAID that has become a global standard for pain and inflammation management. The subsequent creation of **diclofenac diethylamine** and its formulation into advanced topical delivery systems like the Emulgel have further refined its therapeutic profile. By enabling targeted delivery to the site of inflammation, these topical preparations provide effective pain relief with markedly lower systemic exposure and a corresponding reduction in the risk of gastrointestinal and other systemic adverse events. The robust clinical data supporting its efficacy, particularly in conditions like osteoarthritis, solidifies the role of topical **diclofenac diethylamine** as a valuable and safe therapeutic option in the pharmaceutical armamentarium.



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